molecular formula C12H12FN3OS B7636733 N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide

N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B7636733
M. Wt: 265.31 g/mol
InChI Key: ZWIJZGQUQVBOHQ-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide is an organic compound belonging to the phenylacetamide family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide involves multiple steps. A common synthetic route includes:

  • Formation of the thiazole ring: : This usually starts with a reaction between a halogenated phenyl ring and a thioamide, resulting in the thiazole core.

  • Fluorination: : Introduction of the fluoro group on the phenyl ring, which can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Amidation: : The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely utilize batch or continuous flow reactors to ensure efficient and scalable synthesis. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under controlled conditions to introduce additional functional groups.

  • Reduction: : Selective reduction can be used to modify the existing functionalities, often using hydrogenation catalysts.

  • Substitution: : Nucleophilic substitution reactions can replace the fluoro group or other substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like ethers or amines.

Scientific Research Applications

In Chemistry

N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide is a valuable intermediate in organic synthesis. Its unique structure allows for diverse chemical modifications, making it a versatile compound in the development of new materials and catalysts.

In Biology

The compound's biological activities are of significant interest. It has shown potential as a bioactive molecule in various in vitro and in vivo studies, particularly in the modulation of enzyme activities and receptor interactions.

In Medicine

This compound exhibits promising pharmacological properties, including antimicrobial and anticancer activities. Its structural components allow it to interact with specific biological targets, providing a basis for the development of new therapeutic agents.

In Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it an excellent candidate for various applications, including agrochemicals and polymer additives.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide is primarily based on its ability to interact with molecular targets such as enzymes and receptors. The fluoro and thiazole moieties play crucial roles in binding interactions, affecting the compound's bioactivity.

Molecular Targets and Pathways Involved

  • Enzyme inhibition: : The compound can inhibit specific enzymes involved in metabolic pathways, such as kinases.

  • Receptor modulation: : It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide

  • N-[3-bromo-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide

  • N-[3-fluoro-4-[2-(ethylamino)-1,3-thiazol-4-yl]phenyl]acetamide

Highlighting Uniqueness

What sets N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide apart from similar compounds is the specific arrangement and nature of its substituents. The presence of the fluoro group imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. Additionally, the specific positioning of the thiazole and amine functionalities contributes to its distinctive pharmacological profile.

Properties

IUPAC Name

N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-7(17)15-8-3-4-9(10(13)5-8)11-6-18-12(14-2)16-11/h3-6H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJZGQUQVBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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